methyl 3-iodoquinoline-7-carboxylate
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Overview
Description
Methyl 3-iodoquinoline-7-carboxylate is a chemical compound with the molecular formula C11H8INO2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-iodoquinoline-7-carboxylate typically involves the iodination of quinoline derivatives. One common method is the reaction of 3-aminoquinoline with iodine and a suitable oxidizing agent to introduce the iodine atom at the 3-position. This is followed by esterification of the carboxylic acid group at the 7-position using methanol and an acid catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-iodoquinoline-7-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminoquinoline derivative, while a Suzuki coupling could produce a biaryl compound .
Scientific Research Applications
Methyl 3-iodoquinoline-7-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 3-iodoquinoline-7-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine atom and quinoline ring system can facilitate binding to these targets through various interactions, including hydrogen bonding and π-π stacking .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, which lacks the iodine and ester groups.
3-Iodoquinoline: Similar structure but without the carboxylate ester group.
Methyl 7-carboxylatequinoline: Lacks the iodine atom at the 3-position.
Uniqueness
Methyl 3-iodoquinoline-7-carboxylate is unique due to the presence of both the iodine atom and the ester group, which confer specific reactivity and potential biological activity. This combination makes it a valuable intermediate in the synthesis of complex molecules and potential pharmaceuticals.
Properties
CAS No. |
2639443-04-0 |
---|---|
Molecular Formula |
C11H8INO2 |
Molecular Weight |
313.1 |
Purity |
95 |
Origin of Product |
United States |
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